N-(3-sec-butoxyphenyl)-4-fluorobenzamide

Description

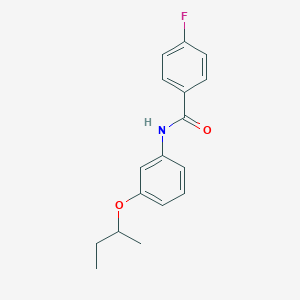

N-(3-sec-butoxyphenyl)-4-fluorobenzamide is a substituted benzamide derivative featuring a 4-fluorobenzoyl group linked to a 3-sec-butoxyphenyl amine. The sec-butoxy group (-O-sec-butyl) introduces steric bulk and hydrophobicity, which can influence solubility, molecular interactions, and biological activity. Characterization typically involves IR, NMR, and X-ray crystallography, as seen in related compounds .

Properties

Molecular Formula |

C17H18FNO2 |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

N-(3-butan-2-yloxyphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C17H18FNO2/c1-3-12(2)21-16-6-4-5-15(11-16)19-17(20)13-7-9-14(18)10-8-13/h4-12H,3H2,1-2H3,(H,19,20) |

InChI Key |

OLETVCXACVNMQL-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Synthetic Accessibility : N-(4-bromophenyl)-4-fluorobenzamide is synthesized in >90% yield under mild conditions , whereas benzoxazole hybrids (e.g., Z-4a) show lower yields (34.9%) due to complex scaffolds .

- Metal Coordination: The dimethylcarbamothioyl derivative forms stable Cu/Ni complexes via thiocarbonyl and carbonyl groups, enabling electrochemical applications .

- Biological Activity: Flurofamide’s diaminophosphinyl group confers exceptional urease inhibition, highlighting the role of electron-withdrawing substituents in enzyme targeting . The sec-butoxy group’s hydrophobicity may enhance membrane permeability but could reduce target affinity compared to smaller substituents.

Electronic and Steric Effects

- Electron-Donating vs. This contrasts with electron-withdrawing groups (e.g., -Br in N-(4-bromophenyl)-4-fluorobenzamide), which enhance electrophilic reactivity .

- Steric Hindrance : The branched sec-butyl chain introduces steric bulk, which may hinder interactions in enzyme active sites compared to planar substituents like pyridine (Ztz240) .

Physicochemical Properties

- Lipophilicity : Derivatives with aromatic heterocycles (e.g., benzothiazole in ) exhibit higher logP values (~3.68), favoring lipid membrane penetration. The sec-butoxy group’s hydrophobicity may similarly enhance logP but reduce aqueous solubility.

- Thermal Stability : Melting points for benzoxazole hybrids (Z-4a: 183–249°C) suggest high crystallinity, likely due to rigid fused-ring systems . Aliphatic substituents like sec-butoxy may lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.